molecular formula C12H11F2N3O2 B11729588 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid CAS No. 1856027-26-3

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid

Cat. No.: B11729588
CAS No.: 1856027-26-3
M. Wt: 267.23 g/mol
InChI Key: BLXRLRVYNJSYFL-UHFFFAOYSA-N
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Description

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a difluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. The presence of the difluoromethyl group imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(difluoromethyl)-1H-pyrazole with a suitable benzoic acid derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted pyrazoles and benzoic acid derivatives. Examples include 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives .

Uniqueness

The uniqueness of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1856027-26-3

Molecular Formula

C12H11F2N3O2

Molecular Weight

267.23 g/mol

IUPAC Name

2-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]benzoic acid

InChI

InChI=1S/C12H11F2N3O2/c13-12(14)17-6-5-10(16-17)15-7-8-3-1-2-4-9(8)11(18)19/h1-6,12H,7H2,(H,15,16)(H,18,19)

InChI Key

BLXRLRVYNJSYFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN(C=C2)C(F)F)C(=O)O

Origin of Product

United States

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